Methyl 6-dehydroabietate
Methyl 6-dehydroabietate
Brand Name:
Vulcanchem
CAS No.:
18492-76-7
VCID:
VC21059737
InChI:
InChI=1S/C21H28O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7-10,13-14,18H,6,11-12H2,1-5H3/t18-,20-,21-/m1/s1
SMILES:
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C
Molecular Formula:
C21H28O2
Molecular Weight:
312.4 g/mol
Methyl 6-dehydroabietate
CAS No.: 18492-76-7
Cat. No.: VC21059737
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18492-76-7 |
|---|---|
| Molecular Formula | C21H28O2 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-1-carboxylate |
| Standard InChI | InChI=1S/C21H28O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7-10,13-14,18H,6,11-12H2,1-5H3/t18-,20-,21-/m1/s1 |
| Standard InChI Key | GNEXBBYESLSHNT-HMXCVIKNSA-N |
| Isomeric SMILES | CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3C=C2)(C)C(=O)OC)C |
| SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator